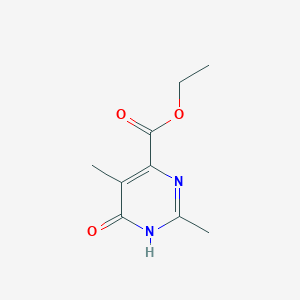

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester

Description

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester is a nitrogen-containing heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 2 and 5, a ketone group at position 6, and an ethyl ester at position 2. Pyrimidine derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis.

Properties

IUPAC Name |

ethyl 2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h4H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSSAVKYZMJLPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)NC(=N1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60312116 | |

| Record name | 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74536-25-7 | |

| Record name | NSC249993 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60312116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester typically involves the following steps:

Condensation Reaction: The starting materials, such as a suitable heterylamine and triethylmethanetricarboxylate, are condensed in an inert solvent[_{{{CITATION{{{_1{Synthesis and Structure of 7-Hydroxy-5-Oxo-2,3-Dihydro-5 H - 1,3 ....

Purification: The reaction mixture is purified using techniques like flash chromatography to isolate the desired compound.

Industrial Production Methods: In an industrial setting, the compound is synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: Conversion of the compound to its corresponding oxidized form.

Reduction: Reduction of the compound to produce a reduced derivative.

Substitution: Replacement of one or more atoms or groups in the compound with different atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution reaction.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in various chemical reactions including:

- Condensation Reactions: Used to form larger molecules.

- Substitution Reactions: Acts as a substrate for nucleophilic substitutions.

Table 1: Chemical Reactions Involving 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Condensation | Formation of larger organic molecules | Heterylamines, triethylmethanetricarboxylate |

| Substitution | Replacement of functional groups | Nucleophiles (e.g., amines) |

| Oxidation | Conversion to oxidized derivatives | KMnO₄, H₂O₂ |

| Reduction | Production of reduced derivatives | LiAlH₄, NaBH₄ |

Biology

Research indicates potential biological activities of this compound:

- Antimicrobial Properties: Studies have shown that derivatives exhibit activity against various pathogens.

- Antiviral Activity: Some derivatives have demonstrated efficacy against influenza viruses and other viral infections.

Case Study: Antiviral Activity

A study evaluated the antiviral properties of a derivative of this compound against influenza A virus. Results showed significant viral load reduction in infected mice models, indicating its potential as an antiviral agent .

Medicine

The compound is being explored for therapeutic applications:

- Cancer Treatment: Pyrimidine derivatives have been investigated for their efficacy against various cancer cell lines.

Table 2: Therapeutic Applications

| Application | Description | Findings |

|---|---|---|

| Cancer | Targeting multiple cancer types | Significant activity in vitro |

| Antiviral | Inhibition of viral replication | Effective against influenza A |

Industry

In industrial settings, this compound is utilized in the synthesis of new materials and chemicals. Its role as an intermediate in the production of pharmaceuticals and agrochemicals is noteworthy.

Mechanism of Action

The mechanism by which 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Application Differences

Key Findings :

Pyrimidine Derivatives :

- The target compound differs from 2-Chloro-6-methylpyrimidine-4-carboxylic acid in its substituents (methyl/oxo vs. chloro/methyl) and functional group (ethyl ester vs. carboxylic acid). The carboxylic acid in is more reactive in salt formation or conjugation reactions, whereas the ethyl ester in the target compound may enhance stability against hydrolysis.

Ethyl esters, as in the target compound, balance lipophilicity and solubility, making them suitable for drug delivery systems. Branched esters (e.g., 2-methylpropyl in ) increase steric hindrance, slowing enzymatic hydrolysis compared to linear esters like ethyl.

Heterocyclic Core Differences: Pyrrolo[1,2-b]pyridazine derivatives (e.g., ) exhibit fused bicyclic structures, which may enhance binding affinity in biological targets compared to monocyclic pyrimidines. However, pyrimidines are more prevalent in nucleic acid analogs and antiviral agents.

Physicochemical and Application-Specific Comparisons

- Solubility : The ethyl ester in the target compound likely improves organic-phase solubility compared to carboxylic acids (e.g., ) but reduces aqueous solubility relative to methyl esters (e.g., ).

- Bioactivity : Pyrimidine cores are associated with kinase inhibition and antimicrobial activity. The oxo group in the target compound may participate in hydrogen bonding, enhancing target binding compared to halogenated analogs like .

- Synthetic Utility : Ethyl esters are common protecting groups in multistep syntheses, offering easier hydrolysis under basic conditions than tert-butyl or branched esters .

Biological Activity

Overview

2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester (CAS Number: 74536-25-7) is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's structure features a six-membered ring containing nitrogen atoms, which is characteristic of pyrimidines and contributes to its reactivity and biological interactions.

The molecular formula of this compound is , with a molecular weight of 196.21 g/mol. The compound's structure allows it to engage in various chemical reactions, making it a versatile building block in organic synthesis and pharmaceutical development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies involving multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus, the compound demonstrated significant inhibitory effects. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways .

Antiviral Activity

The compound has also been explored for its antiviral potential. In specific studies, it was shown to inhibit viral replication in influenza models, indicating a mechanism that may involve direct interaction with viral proteins or host cell receptors . Its effectiveness against both Oseltamivir-sensitive and resistant strains highlights its promise as a therapeutic agent in viral infections.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. For instance, in vitro assays on A549 lung adenocarcinoma cells revealed that the compound induced cytotoxicity comparable to standard chemotherapeutic agents like cisplatin. The structure-dependent activity suggests that modifications to the compound could enhance its efficacy against different cancer types .

The biological activity of this compound is believed to stem from its ability to bind to specific enzymes or receptors in target cells. This interaction can modulate key signaling pathways involved in cellular proliferation and apoptosis. For instance, the inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis, has been noted in related pyrimidine derivatives .

Comparative Analysis

To understand the uniqueness of this compound compared to other pyrimidine derivatives, a comparison with similar compounds is essential:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antiviral Efficacy : A study demonstrated that oral administration of the compound led to significant reductions in viral loads in infected mice models .

- Anticancer Screening : In vitro studies showed that treatment with the compound resulted in reduced viability of cancer cells after 24 hours of exposure at concentrations similar to those used for established chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester?

Methodological Answer: A common approach involves cyclization or esterification under reflux conditions. For analogous pyrimidine esters, refluxing in ethanol (EtOH) with hydrochloric acid (HCl) followed by recrystallization is effective. For example, a similar compound was synthesized by refluxing precursors in a 3:1 EtOH/HCl mixture for 1 hour, yielding 67% after recrystallization . Adjust reaction time, temperature, or solvent ratios to optimize yield.

Q. Which spectroscopic techniques validate the structure of this compound?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., methyl groups at δ ~1.95 ppm, aromatic protons at δ 7.14–7.90 ppm) and carbon signals (e.g., carbonyl carbons at δ ~175 ppm) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches (1722–1631 cm⁻¹) and hydroxyl (OH) bands (~3450 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M⁺] at m/z 485 for a related compound) .

Q. What purification methods are suitable for this ester?

Methodological Answer:

- Recrystallization : Use ethanol or ethyl acetate for high-purity crystals .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar impurities.

- Distillation : For lab-scale isolation, fractional distillation may separate esters based on boiling points, though prolonged distillation can alter volatile ester content .

Advanced Research Questions

Q. How can reaction mechanisms for its synthesis be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor intermediate formation via in-situ NMR or HPLC to deduce steps like cyclization or ester hydrolysis.

- Isotopic Labeling : Track oxygen or nitrogen isotopes to confirm bond formation pathways.

- Computational Modeling : Density Functional Theory (DFT) can simulate transition states or energetics of pyrimidine ring closure .

Q. How does this compound’s stability vary under thermal or hydrolytic conditions?

Methodological Answer:

- Hydrolytic Stability : Test in buffered solutions (pH 1–12) at 25–60°C. Monitor degradation via HPLC. Esters hydrolyze faster under acidic/basic conditions; compare with fatty acid ethyl esters (FAEEs), which degrade significantly at high pH .

- Thermal Analysis : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C suggested by related compounds ).

Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, melting points)?

Methodological Answer:

- Cross-Validation : Replicate experiments using identical conditions (e.g., solvent purity, heating rates).

- Advanced Analytics : Pair traditional methods (melting point) with modulated DSC for precise thermal profiles.

- Multivariate Analysis : Apply Spearman rank correlation (as in distillation studies ) to identify variables (e.g., solvent polarity) influencing solubility discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.